N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide
Description
N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide is a quinazolinone derivative characterized by a tetrahydroquinazolin-5-one core substituted with a 4-chlorophenyl group at the 7-position and a 2-phenylbutanamide moiety at the 2-position.
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylbutanamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-2-19(16-6-4-3-5-7-16)23(30)28-24-26-14-20-21(27-24)12-17(13-22(20)29)15-8-10-18(25)11-9-15/h3-11,14,17,19H,2,12-13H2,1H3,(H,26,27,28,30) |
InChI Key |
PTJHYSRNQDMGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with 2-phenylbutanoyl chloride under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering its chemical properties.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and biological properties
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
a) Fluorophenyl vs. Chlorophenyl Substitution
A closely related analog, N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-phenylbutanamide (), substitutes chlorine with fluorine at the para position of the phenyl ring. Fluorine’s higher electronegativity and smaller atomic radius may reduce steric hindrance and alter electronic interactions with target proteins.
b) Meta-Chlorophenyl Derivative
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-methylbenzamide () replaces the para-chloro group with meta-chloro and substitutes butanamide with a methylbenzamide. Molecular docking (e.g., AutoDock4, ) might reveal altered binding modes in flexible receptor pockets .
Side Chain Variations
a) Piperazine-Carboxylate Modification
Ethyl 4-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate () replaces the butanamide group with a piperazine-carboxylate moiety. This modification increases polarity and introduces hydrogen-bonding capability, which may enhance solubility but reduce blood-brain barrier penetration compared to the lipophilic butanamide chain .
b) Propanamide vs. Butanamide
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide () shortens the alkyl chain from butanamide (C4) to propanamide (C3).
Data Table: Key Structural and Hypothetical Properties
Research Findings and Limitations
- Computational Insights : Tools like Multiwfn () and AutoDock4 () could model electronic properties and docking behavior, but experimental validation is critical.
- SAR Trends : Para-substituted chlorophenyl groups generally enhance stability and target engagement compared to meta-substituted analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
